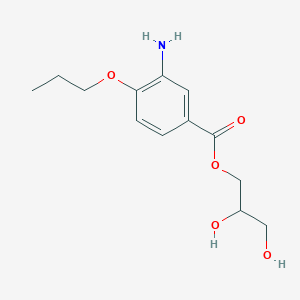

2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate

Descripción general

Descripción

“2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate” is a chemical compound with the molecular formula C13H19NO5 . It is an impurity of Proparacaine Hydrochloride, a topical anesthetic that stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthetic action .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate” include a predicted boiling point of 496.7±45.0 °C and a predicted density of 1.252±0.06 g/cm3 . The compound has a molecular weight of 269.29 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Derivatives : The compound has been used in the synthesis of new chemical derivatives. For example, Gabriele et al. (2006) reported the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives, demonstrating a significant degree of stereoselectivity in these reactions (Gabriele et al., 2006).

Enzymatic Reactions and Pathways : This compound has been involved in studies of enzymatic reactions. For instance, Takenaka et al. (2002) explored an enzyme that cleaves this compound, identifying a novel meta-cleavage dioxygenase from Bordetella sp. This enzyme showed specificity and unique molecular characteristics distinct from previously reported extradiol dioxygenases (Takenaka et al., 2002).

Pharmaceutical Research

Development of Potential Antihypertensive Agents : Marvanová et al. (2016) synthesized new derivatives of this compound as potential dual antihypertensive agents. The study emphasized the significance of the structural properties of these compounds, influencing their biological activities (Marvanová et al., 2016).

Oligodeoxyribonucleotide Synthesis : Mishra and Misra (1986) used a related compound, 3-methoxy-4-phenoxybenzoyl group, for amino protection in the synthesis of oligodeoxyribonucleotide. This demonstrates the compound's relevance in the field of nucleic acid chemistry and potential applications in molecular biology (Mishra & Misra, 1986).

Environmental and Microbial Studies

Microbial Degradation Pathways : Happe et al. (1993) analyzed the role of 2,3-dihydroxybenzoate in the degradation pathways of environmental contaminants like dibenzo-p-dioxin, highlighting its role in microbial degradation processes (Happe et al., 1993).

Study of Enzymatic Reactions in Bacteria : Orii et al. (2004) investigated the role of this compound in the metabolic pathway of a specific bacterial strain, Bordetella sp. The research contributed to understanding bacterial metabolism and enzyme specificity (Orii et al., 2004).

Propiedades

IUPAC Name |

2,3-dihydroxypropyl 3-amino-4-propoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-2-5-18-12-4-3-9(6-11(12)14)13(17)19-8-10(16)7-15/h3-4,6,10,15-16H,2,5,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFARHCUIYHGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCC(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-octylthieno[3,2-b]thiophene](/img/structure/B1384034.png)

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)

![6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384044.png)

![1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea](/img/structure/B1384046.png)

![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)

![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)

![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)